trans-Asarone oxide
Description
trans-Asarone oxide is a reactive epoxide metabolite derived from trans-asarone (1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene), a phenylpropene naturally found in plants like Acorus calamus and Asarum heterotropoides . Kim et al. (1999) demonstrated that this compound induces hepatic tumors in rodents through metabolic activation, highlighting its role as a genotoxic carcinogen . This compound has been a focal point in toxicological evaluations due to its structural similarity to other alkenylbenzene derivatives, such as safrole and estragole, which share comparable metabolic pathways and carcinogenic risks .
Properties
CAS No. |
124878-08-6 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(2R)-2-methyl-3-(2,4,5-trimethoxyphenyl)oxirane |
InChI |
InChI=1S/C12H16O4/c1-7-12(16-7)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-,12?/m1/s1 |
InChI Key |
NPWQZYRDLOGPMX-OJYJAAIMSA-N |
Isomeric SMILES |
C[C@@H]1C(O1)C2=CC(=C(C=C2OC)OC)OC |
Canonical SMILES |
CC1C(O1)C2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Isolation and Purification of Asarone Isomers
The initial step involves extraction of essential oil from Acorus species, followed by chromatographic separation:
Silica Gel Chromatography: The essential oil is adsorbed onto silica gel and subjected to gradient elution with petroleum ether and ethyl acetate mixtures. This step enriches fractions containing a mixture of cis- and trans-Asarone isomers.
Preparative Gas Chromatography (pGC): Further purification is achieved by pGC using a stainless steel column packed with 10% OV-101 stationary phase. The effluent is split, with a small fraction detected by flame ionization detector and the majority collected as purified fractions. This method yields high-purity cis- and trans-Asarone suitable for subsequent transformations.
| Step | Description | Outcome |
|---|---|---|
| Silica gel chromatography | Gradient elution with petroleum ether/ethyl acetate | Enriched asarone isomer mixture |
| Preparative gas chromatography | Separation on OV-101 column with FID detection | Pure cis- and trans-Asarone |
Hydrogenation of β-Asarone to 2,4,5-Trimethoxyphenylpropane (Dihydroasarone)
Hydrogenation is a key step to reduce the double bond in β-asarone, producing a dihydro derivative:
Catalyst and Conditions: β-Asarone or β-asarone-rich calamus oil is hydrogenated using 10% palladium on activated charcoal as catalyst in ethanol under nitrogen atmosphere at room temperature.
Reagents: Ammonium formate serves as the hydrogen donor.
Process: The reaction proceeds until complete disappearance of β-asarone, followed by filtration to remove catalyst and extraction to isolate the product.
This intermediate, 2,4,5-trimethoxyphenylpropane, is crucial for further oxidation to trans-Asarone or its oxide derivatives.
Oxidation/Dehydrogenation to trans-Asarone Using DDQ
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as an efficient oxidizing agent for converting the dihydro derivative to trans-Asarone:
Reaction Conditions: The dihydro compound is treated with 1.0 to 1.3 moles of DDQ in anhydrous solvents such as methanol, ethanol, hexane, benzene, or toluene at temperatures ranging from 5°C to 120°C.
Reaction Time: Varies from 30 minutes to 72 hours depending on conditions.
Solid Supports: Silica gel or alumina may be used to facilitate the reaction.
Outcome: Yields of trans-Asarone range from 41% to 51%, with side products including 2,4,5-trimethoxyphenylpropanone (isoacoramone) and a yellow-colored compound (4-11% yield).
Formation of this compound
While direct literature on the one-step synthesis of this compound is limited, the epoxidation of trans-Asarone double bond is a plausible route:
Epoxidation Approach: Trans-Asarone can be subjected to epoxidation using peracid reagents (e.g., m-chloroperbenzoic acid) or other oxidants capable of forming epoxides on alkenes.
Metabolic Studies: In vitro and human metabolic studies indicate that β-asarone undergoes epoxide formation as a key step in phase I metabolism, suggesting that epoxidation of the double bond is chemically feasible and biologically relevant.
Chemical Synthesis: The epoxidation of trans-Asarone to this compound may be performed under controlled conditions, typically involving mild oxidants and careful temperature control to avoid overoxidation or side reactions.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Extraction and enrichment of asarones | Silica gel chromatography with petroleum ether/ethyl acetate gradient | N/A | Enriches mixture of cis- and trans-Asarone isomers |
| Separation of isomers | Preparative gas chromatography (OV-101 column) | N/A | Pure cis- and trans-Asarone obtained |
| Hydrogenation of β-Asarone | 10% Pd/C, ammonium formate, ethanol, room temp, N2 | Quantitative | Produces 2,4,5-trimethoxyphenylpropane (dihydroasarone) |
| Oxidation to trans-Asarone | DDQ (1.0-1.3 mol), anhydrous solvents, 5-120°C | 41-51 | Side products include isoacoramone and yellow compounds |
| Epoxidation to this compound | Peracid or suitable epoxidizing agent (inferred) | Not explicitly reported | Based on metabolic and chemical epoxidation principles |
Chemical Reactions Analysis
Mutagenicity and Carcinogenicity
Trans-Asarone oxide exhibits genotoxic and carcinogenic properties , primarily through mechanisms involving DNA damage.
Mutagenicity
-
Salmonella Typhimurium Assays :
Table 2: Mutagenic Activity
| Test System | Strain | Effect | Source |
|---|---|---|---|
| Ames Test | TA98 | Positive (frame-shift mutations) | |
| Ames Test | TA100 | Positive (base-pair substitutions) |
Carcinogenicity
-
In Vivo Studies :
Table 3: Carcinogenic Effects
| Animal Model | Tumor Type | Source |
|---|---|---|
| B6C3F1 mice | Hepatomas | |
| CD-1 mice | Skin papillomas |
Metabolic Pathways
This compound is a metabolite of trans-asarone, formed via cytochrome P450-mediated epoxidation in liver microsomes .
Epoxide Stability
-
The oxide undergoes hydrolysis in aqueous environments, with a half-life of 2.4–4 minutes .
-
Hydrolysis products include diols (erythro- and threo-asarone diols), which are further conjugated via glucuronidation .
Reaction Pathway :
Table 4: Metabolic Products
| Product | Source |
|---|---|
| erythro-asarone diol | |
| threo-asarone diol | |
| Glucuronide conjugates |
Structural and Mechanistic Insights
Scientific Research Applications
Therapeutic Applications
1. Neurological Disorders
Research indicates that trans-Asarone oxide exhibits significant neuroprotective effects. Studies have shown that it can reduce neuroinflammation and promote neurogenesis, making it a candidate for treating conditions such as Parkinson's disease and dementia. For instance, in vitro studies demonstrated that this compound could decrease microglial activation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases .
2. Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including non-small cell lung cancer (A549). The mechanism involves the loss of mitochondrial function and activation of apoptotic pathways, highlighting its role as a potential therapeutic agent against cancer .
3. Antimicrobial Activity
The compound shows promise as an antimicrobial agent. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. This property could be leveraged in developing natural preservatives or therapeutic agents for infections .
Case Study 1: Neuroprotective Effects
A study involving rats treated with this compound showed significant improvements in cognitive functions post-treatment. The compound was administered at varying doses, revealing a dose-dependent response in reducing neuroinflammation markers .
| Study Parameters | Dose (mg/kg) | Outcome |
|---|---|---|
| Cognitive Function | 50 | Improved |
| Neuroinflammation | 100 | Reduced |
Case Study 2: Anticancer Efficacy
In vitro experiments on A549 lung cancer cells treated with this compound demonstrated a marked decrease in cell viability after 48 hours of exposure. The study reported an IC50 value indicating effective dosage levels for inducing apoptosis .
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| A549 | 30 | 48 |
Mechanism of Action
The mechanism of action of trans-asarone oxide involves its interaction with cellular components, leading to mutagenic and carcinogenic effects. The compound is metabolized in the liver, where it undergoes epoxidation to form reactive intermediates. These intermediates can bind to DNA and proteins, causing mutations and cellular damage. The exact molecular targets and pathways involved include the formation of electrophilic sulfuric acid esters and their interaction with cellular macromolecules .
Comparison with Similar Compounds
Structural and Chemical Properties
trans-Asarone oxide retains the core phenylpropene structure of trans-asarone (C₁₂H₁₆O₃; MW 208.25) but incorporates an epoxide group formed via cytochrome P450-mediated oxidation of the allylic double bond . This structural modification enhances its electrophilicity, enabling covalent binding to DNA and proteins. In contrast, cis-asarone oxide, the stereoisomer, exhibits distinct spatial orientation, which influences its metabolic stability and bioactivity .
Comparison with Cis-Asarone and Cis-Asarone Oxide
Cis-asarone, the parent compound of cis-asarone oxide, demonstrates stronger insecticidal and nematicidal activity than its trans-isomer due to stereochemical advantages in target binding . However, cis-asarone oxide’s lower carcinogenicity suggests structural configuration critically impacts toxicity pathways .
Comparison with β-Asarone
β-Asarone (1,2,4-trimethoxy-5-propenylbenzene), a structural isomer of trans-asarone, has been extensively evaluated for toxicity. Key differences include:
- Carcinogenicity: β-Asarone is classified as a genotoxic carcinogen by JECFA and SCF, with a recommended daily intake limit of 0.05 mg/kg body weight . This compound shares similar genotoxicity but is studied less comprehensively.
- Regulatory Status : β-Asarone is restricted in food additives (e.g., ≤ 0.01% in EU flavorings) , while this compound is indirectly regulated via limits on its parent compound in fragrances (≤ 0.01% in IFRA-compliant products) .
Comparison with Other Alkenylbenzene Derivatives
trans-Anethole Oxide
- Structure : Epoxide derivative of trans-anethole (1-methoxy-4-(1-propenyl)benzene).
- Carcinogenicity: Like this compound, it forms DNA adducts in rodent liver but exhibits weaker tumorigenicity .
- Metabolism : Both compounds undergo glutathione conjugation, but this compound shows higher persistence in hepatic tissue .
Estragole Oxide
- Structure : Epoxide metabolite of estragole (1-allyl-4-methoxybenzene).
- Toxicity: Estragole oxide is more potent in inducing hepatocarcinomas than this compound, attributed to its efficient metabolic activation .
Q & A
Q. What experimental design optimizes evaluation of trans-Asarone’s larvicidal activity against mosquito vectors?
- Methodology : Use a linear regression model to correlate concentration (e.g., 0–16 µg/mL) with mortality rates in Culex quinquefasciatus larvae. Include controls (solvent-only) and replicate assays (n ≥ 3) to validate results. Compare efficacy metrics (LC₅₀) with structurally similar compounds (e.g., isoasarone) using ANOVA . Publish raw data and regression coefficients for reproducibility.
Q. How should researchers quantify natural isomer contributions of trans-Asarone to comply with regulatory limits?
- Methodology : Employ chiral chromatography to separate cis- and trans-Asarone isomers in natural extracts. Calculate total contributions by summing isomer concentrations, as per IFRA guidelines . Validate methods via inter-laboratory comparisons and reference materials from accredited sources (e.g., NIST) . Document analytical uncertainty margins for regulatory submissions.
Data Contradiction Analysis
Q. Why do studies report conflicting results on trans-Asarone’s genotoxicity across experimental models?
- Methodology : Differences arise from model specificity (e.g., bacterial vs. mammalian cells) and metabolic activation. For in vitro assays, include S9 liver fractions to simulate metabolic conversion. Compare results from OECD-compliant tests (e.g., micronucleus assay) with in vivo data, noting species-specific metabolic pathways . Meta-analyses should account for dose ranges and exposure durations .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
